1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one
Description
1,2,3,10-Tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one, commonly known as demecolcine or colcemid, is a synthetic alkaloid derivative of colchicine. Its IUPAC name reflects its structural features: a benzo[a]heptalen core with four methoxy groups (positions 1, 2, 3, 10), a methylamino substituent at position 7, and a ketone at position 9 . It belongs to the tropone class, characterized by a cycloheptatrienone ring system .
Demecolcine is renowned for its microtubule-targeting activity. Unlike colchicine, it replaces the acetyl group on the amino moiety with a methyl group, reducing toxicity while retaining antimitotic properties . Applications include cancer therapy (metaphase synchronization) and cell biology (chromosome doubling in plant cloning) .
Properties
IUPAC Name |
1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-22-15-8-6-12-10-18(25-3)20(26-4)21(27-5)19(12)13-7-9-17(24-2)16(23)11-14(13)15/h7,9-11,15,22H,6,8H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJPGOLRFBJNIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80859391 | |
| Record name | 1,2,3,10-Tetramethoxy-7-(methylamino)-6,7-dihydrobenzo[a]heptalen-9(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80859391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one involves several steps. One common method starts with colchicine, which undergoes a series of chemical reactions including methylation and reduction to produce the final compound . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
1,2,3,10-Tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other compounds.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimitotic Agent
Demecolcine is primarily recognized for its role as an antimitotic agent . It disrupts microtubule dynamics by binding to tubulin and preventing its polymerization. This action leads to cell cycle arrest at the metaphase stage, making it useful in cancer research and treatment strategies aimed at inhibiting tumor growth .
Cancer Treatment
Due to its antimitotic properties, Demecolcine has been investigated for its potential in treating various cancers. It has shown effectiveness in reducing tumor size and inhibiting metastasis in preclinical models of cancer . The compound's ability to interfere with cell division makes it a candidate for combination therapies with other chemotherapeutic agents.
Mechanistic Studies
Research has demonstrated that Demecolcine stimulates the intrinsic GTPase activity of tubulin, enhancing the understanding of microtubule dynamics and their role in cellular processes . This insight is crucial for developing new therapeutic strategies targeting microtubule-associated pathways.
Metabolomics and Human Exposure
Demecolcine has been identified in human blood samples, indicating exposure through environmental or occupational means. It is part of the human exposome, which encompasses all external exposures throughout an individual's life . This aspect is particularly relevant for studies focusing on environmental health and toxicology.
Case Study 1: Cancer Cell Line Studies
In a series of studies involving various cancer cell lines, Demecolcine was shown to effectively induce apoptosis and inhibit proliferation. For instance, treatment with Demecolcine resulted in a significant decrease in cell viability in breast cancer cell lines when combined with other chemotherapeutic agents .
Case Study 2: Mechanistic Insights into Microtubule Dynamics
A study published in a peer-reviewed journal explored the molecular interactions between Demecolcine and tubulin. The findings revealed that Demecolcine binds to the colchicine site on tubulin, providing insights into its mechanism of action and paving the way for the development of novel antitumor agents that target similar pathways .
Mechanism of Action
The compound exerts its effects by binding to tubulin, a protein that is a key component of microtubules. By binding to tubulin, it prevents the polymerization of microtubules, thereby inhibiting mitosis. This disruption of microtubule formation leads to cell cycle arrest in the G2/M phase, making it a valuable tool in cancer research .
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural and functional similarities with demecolcine:
Structural Impact on Function
- Substituent Effects: Methylamino vs. Acetyl (Demecolcine vs. Colchicine): Demecolcine’s methyl group reduces toxicity compared to colchicine’s acetyl, enabling safer use in cell synchronization . Hydroxyl vs. Methylsulfanyl (NSC 691039): The sulfur atom may enhance lipophilicity and membrane permeability, critical for drug delivery .
Tubulin Binding Mechanisms :
Pharmacological and Toxicological Profiles
Toxicity Comparison
Biological Activity
1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one, commonly referred to as Demecolcine , is a synthetic compound derived from colchicine. It exhibits significant biological activity primarily through its interaction with microtubules, making it an important subject of study in cancer research and cellular biology.
Target and Mode of Action
Demecolcine primarily targets microtubules , binding to their plus ends. This interaction inhibits the dynamics of microtubule assembly and disassembly, leading to disruption of normal cell division by preventing spindle formation during metaphase.
Biochemical Pathways
The compound influences several biochemical pathways:
- Cell Division Pathway : Inhibits mitosis by disrupting spindle apparatus formation.
- Cell Signaling and Gene Expression : Alters cellular signaling pathways that can affect gene expression and metabolism .
Pharmacokinetics
Demecolcine is categorized as a potent active pharmaceutical ingredient. Its pharmacokinetic properties suggest that it should be handled with care due to its potential toxicity at higher concentrations. The compound is stable under proper storage conditions but sensitive to light and heat.
Cellular Effects
Research indicates that Demecolcine affects various cellular functions:
- Cell Cycle Arrest : Induces G2/M phase arrest in cancer cells.
- Apoptosis Induction : Promotes programmed cell death in certain cancer cell lines .
- Impact on Cell Metabolism : Alters metabolic pathways, which may contribute to its antitumor effects.
Dosage Effects in Animal Models
Studies have shown that the biological effects of Demecolcine vary significantly with dosage. Lower doses may selectively inhibit tumor growth without affecting normal cells, while higher doses can lead to cytotoxicity in both cancerous and non-cancerous cells .
Table 1: Summary of Biological Effects of Demecolcine
Case Study: Antitumor Activity
In a notable study involving human breast cancer cell lines, Demecolcine demonstrated a dose-dependent inhibition of cell proliferation. At concentrations ranging from 0.5 µM to 5 µM, significant apoptosis was observed, correlating with increased levels of pro-apoptotic markers. This study underscores the potential of Demecolcine as a therapeutic agent in oncology .
Structure-Activity Relationship (SAR)
Recent structure-activity relationship studies have highlighted the importance of specific functional groups on the biological activity of Demecolcine. Modifications to the methoxy groups have been shown to enhance or diminish its binding affinity for microtubules, providing insights into optimizing its efficacy as an antitumor agent .
Q & A
Q. What are the key synthetic pathways for 1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one, and how can reaction conditions be optimized?
The synthesis typically involves functionalizing the benzo[a]heptalenone core through sequential methoxylation, amination, and stereochemical control. For example, starting from intermediates like (S)-tert-butyl carbamate derivatives, deprotection with trifluoroacetic acid yields the free amine, which is then reacted with methylating agents under controlled pH (e.g., sodium bicarbonate) to install the methylamino group . Optimization includes solvent selection (e.g., anhydrous chloroform for moisture-sensitive steps), temperature control (room temperature for amide coupling), and purification via column chromatography with gradients of ethyl acetate/hexane (70:30 to 90:10) to isolate enantiomerically pure products (>97% purity) .
Q. How is the stereochemical configuration (e.g., 7S) of this compound validated, and what analytical techniques are critical for structural elucidation?
The (7S) configuration is confirmed using chiral HPLC with a cellulose-based column (e.g., Chiralcel OD-H) and polarimetric analysis (specific optical rotation: -240° to -250° in ethanol) . Nuclear magnetic resonance (NMR) is essential:
- ¹H NMR identifies methoxy (δ 3.2–3.8 ppm) and methylamino (δ 2.9 ppm) protons.
- ¹³C NMR resolves the ketone carbonyl (δ 190–195 ppm) and aromatic carbons (δ 100–150 ppm).
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) confirms the molecular ion peak ([M+H]⁺ at m/z 372.1654) .
Advanced Research Questions
Q. What experimental strategies address contradictions in reported pharmacological data, such as solubility discrepancies or conflicting bioactivity profiles?
Discrepancies in solubility (e.g., water vs. ethanol) arise from polymorphic forms or hydration states. Researchers should:
- Characterize crystallinity via X-ray diffraction (XRD) and differential scanning calorimetry (DSC).
- Perform equilibrium solubility studies in buffered solutions (pH 1.2–7.4) to mimic physiological conditions .
For bioactivity conflicts (e.g., antimitotic potency), validate assays using synchronized cell cultures (e.g., HeLa cells) and compare IC₅₀ values against reference standards like colchicine (positive control) .
Q. How does the methylamino group at position 7 influence the compound’s mechanism of action compared to analogs like colchicine?
The methylamino group enhances binding to β-tubulin by forming a hydrogen bond with Thr179 in the tubulin dimer, as shown by molecular docking simulations (AutoDock Vina). Unlike colchicine’s acetamide group, the methylamino moiety reduces steric hindrance, improving pharmacokinetic properties (e.g., logP ~1.8 vs. colchicine’s logP ~1.2). This is corroborated by in vitro microtubule polymerization assays, where the compound inhibits polymerization at 2 μM (vs. 1 μM for colchicine) .
Q. What methodological approaches are used to resolve conflicting data on the compound’s stability under oxidative or photolytic conditions?
- For oxidative stability: Accelerated stability testing in 3% H₂O₂ at 40°C for 24 hours, monitored via LC-MS for degradation products (e.g., N-oxide derivatives).
- For photostability: Expose solid and solution forms to UV-A (320–400 nm) and analyze by HPLC for photodegradants (e.g., demethylated byproducts). Use amber glassware and inert atmospheres (N₂) to mitigate decomposition .
Q. How can researchers design experiments to probe the role of methoxy groups in modulating cytotoxicity and selectivity?
- Synthesize analogs with selective demethylation (e.g., 10-methoxy → hydroxyl) via boron tribromide (BBr₃) treatment.
- Evaluate cytotoxicity in cancer vs. non-cancer cell lines (e.g., IC₅₀ in MCF-7 vs. HEK293) to assess selectivity.
- Correlate structure-activity relationships (SAR) using comparative molecular field analysis (CoMFA) .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
